molecular formula C31H47N3O9 B12365944 Detajmium (L-tartrate)

Detajmium (L-tartrate)

Cat. No.: B12365944
M. Wt: 605.7 g/mol
InChI Key: NXAWWUAMFJNVMF-ACXFMDDFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Detajmium (L-tartrate) is an anti-arrhythmic compound known for its ability to block sodium channels with an extremely long recovery from use-dependent sodium channel block . This compound is primarily used in research settings to study its effects on cardiac tissues and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Detajmium (L-tartrate) involves multiple steps, starting with the preparation of the base compound Detajmium. The compound is then reacted with L-tartaric acid to form the L-tartrate salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and stability of the final product .

Industrial Production Methods

Industrial production of Detajmium (L-tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Detajmium (L-tartrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Detajmium (L-tartrate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Detajmium (L-tartrate) involves its ability to block sodium channels in cardiac tissues. By binding to these channels, the compound prevents the influx of sodium ions, thereby stabilizing the cardiac cell membrane and reducing the likelihood of arrhythmias. This action is highly specific and involves multiple molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Detajmium (L-tartrate)

Detajmium (L-tartrate) is unique due to its extremely long recovery time from use-dependent sodium channel block, making it particularly effective in stabilizing cardiac tissues over extended periods. This property distinguishes it from other sodium channel blockers, which may have shorter durations of action .

Properties

Molecular Formula

C31H47N3O9

Molecular Weight

605.7 g/mol

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17S)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?;1-,2-/m01/s1

InChI Key

NXAWWUAMFJNVMF-ACXFMDDFSA-M

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2C5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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